molecular formula C10H8BBrO2 B13408445 3-Bromonaphthalene-1-boronic acid

3-Bromonaphthalene-1-boronic acid

Cat. No.: B13408445
M. Wt: 250.89 g/mol
InChI Key: WWJLYGQKEPBIJF-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-1-boronic acid: is an organoboron compound that features a bromine atom at the 3-position and a boronic acid group at the 1-position of a naphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromonaphthalene-1-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the mild and functional group-tolerant reaction conditions of the Suzuki-Miyaura coupling to produce boronic acids efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromonaphthalene-1-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C10H8BBrO2

Molecular Weight

250.89 g/mol

IUPAC Name

(3-bromonaphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H8BBrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,13-14H

InChI Key

WWJLYGQKEPBIJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)Br)(O)O

Origin of Product

United States

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